2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid
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Overview
Description
2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dodecanoylamino group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dodecanoylamino moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(dodecanoylamino)-4,5-dimethoxybenzyl alcohol.
Substitution: Formation of 2-(dodecanoylamino)-4,5-dihalobenzoic acid.
Scientific Research Applications
2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of pharmaceutical gels and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially disrupting membrane integrity and function. Additionally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-dodecanoyl-L-amino acids: These compounds share the dodecanoyl group but differ in the amino acid moiety.
4,5-dimethoxybenzoic acid derivatives: Compounds with similar methoxy substitutions on the benzene ring but different acyl groups.
Uniqueness
2-(Dodecanoylamino)-4,5-dimethoxybenzoic acid is unique due to the combination of its dodecanoylamino and dimethoxybenzoic acid moieties. This unique structure imparts specific physicochemical properties, such as amphiphilicity and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H33NO5 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(dodecanoylamino)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C21H33NO5/c1-4-5-6-7-8-9-10-11-12-13-20(23)22-17-15-19(27-3)18(26-2)14-16(17)21(24)25/h14-15H,4-13H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
SPKNSHMCXPTRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |
Origin of Product |
United States |
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